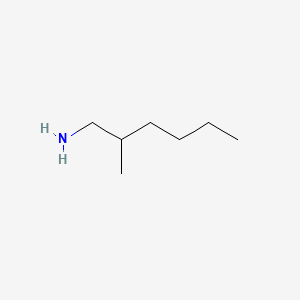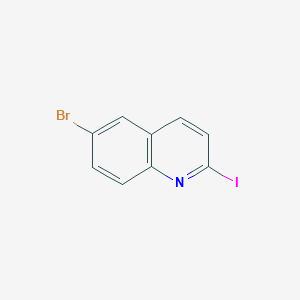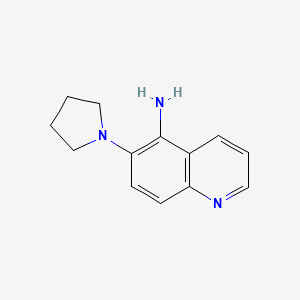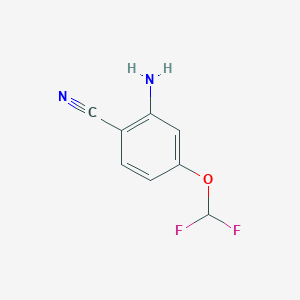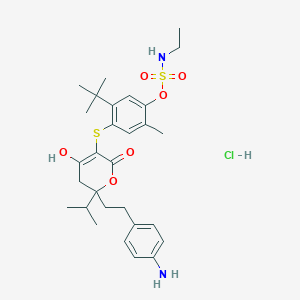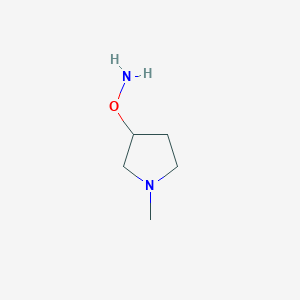
O-(1-methylpyrrolidin-3-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(1-methylpyrrolidin-3-yl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 1-methylpyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-methylpyrrolidin-3-yl)hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-methylpyrrolidine.
Nitration: The 1-methylpyrrolidine is nitrated to form 1-methylpyrrolidin-3-yl nitrate.
Reduction: The nitrate is then reduced to the corresponding hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: O-(1-methylpyrrolidin-3-yl)hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, O-(1-methylpyrrolidin-3-yl)hydroxylamine is used as an intermediate for the preparation of more complex molecules. It can serve as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role in modulating enzymatic activities. It can act as an inhibitor or activator of certain enzymes, making it valuable in biochemical studies.
Medicine
This compound has potential therapeutic applications. It is investigated for its ability to interact with biological targets, which could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it useful in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which O-(1-methylpyrrolidin-3-yl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or activation. Additionally, the compound can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.
Hydroxylamine-O-sulfonic acid: Known for its use in the synthesis of amines and amides.
N-methylhydroxylamine: Similar in structure but lacks the pyrrolidine ring.
Uniqueness
O-(1-methylpyrrolidin-3-yl)hydroxylamine is unique due to the presence of the 1-methylpyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and biological applications where other hydroxylamine derivatives may not be as effective.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
O-(1-methylpyrrolidin-3-yl)hydroxylamine |
InChI |
InChI=1S/C5H12N2O/c1-7-3-2-5(4-7)8-6/h5H,2-4,6H2,1H3 |
InChI Key |
VHYNIMVSQGXABX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


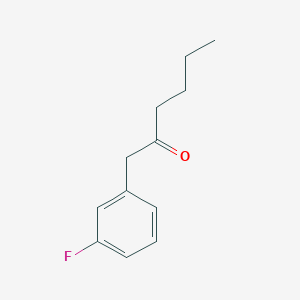
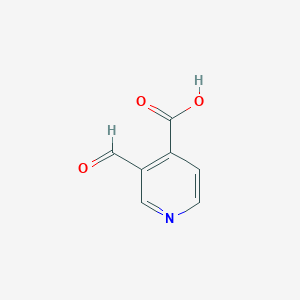


![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
